![molecular formula C14H26N2O B2584107 2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol CAS No. 2097928-42-0](/img/structure/B2584107.png)
2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclobutylpiperazin-1-yl)cyclohexan-1-ol is a synthetic compound with a chemical formula C14H26N2O . This molecule belongs to the class of piperazine derivatives.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O/c13-9-8-11-4-6-12(7-5-11)10-2-1-3-10/h10,13H,1-9H2 . The molecular weight of this compound is 238.3690 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 184.28 .Scientific Research Applications
1. Molecular Recognition by NMR and Fluorescence Spectroscopy
In a study by Khanvilkar and Bedekar (2018), optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol was used as a chiral solvating agent for molecular recognition of enantiomers of acids. This process was detected by NMR or fluorescence spectroscopy, demonstrating the compound's utility in molecular recognition and quantitative determination in practical applications (Khanvilkar & Bedekar, 2018).
2. Synthesis in Peptide Backbones or Side Chains
Tornøe, Christensen, and Meldal (2002) reported on the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase. This method was compatible with solid-phase peptide synthesis, indicating the potential of this compound in peptide modification and synthesis (Tornøe, Christensen, & Meldal, 2002).
3. Ligands for σ Receptor Binding
Research by Berardi et al. (2004) involved synthesizing 1-cyclohexylpiperazine derivatives related to σ2 receptor ligand and testing them in radioligand binding assays. This study highlighted the compound's relevance in understanding σ receptor binding and potential applications in antineoplastic agents (Berardi et al., 2004).
4. Structure-Intrinsic Activity Relationship Studies
Bojarski et al. (2006) synthesized and evaluated 1-substituted 4-(4-arylpiperazin-1-yl)cyclohexane derivatives for 5-HT(1A) receptors. The study provides insights into the structure-intrinsic activity relationships, important for developing compounds with potential therapeutic applications (Bojarski et al., 2006).
5. Affinity for Serotonin and Dopamine Receptors
Wustrow et al. (1998) discovered that certain cyclohexyl derivatives have receptor binding affinity for D2 and D3 dopamine receptors and serotonin 5-HT1A receptors. This research is significant for the development of new pharmacological agents (Wustrow et al., 1998).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
2-(4-cyclobutylpiperazin-1-yl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c17-14-7-2-1-6-13(14)16-10-8-15(9-11-16)12-4-3-5-12/h12-14,17H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMGTTQVGPMPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCN(CC2)C3CCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.